3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is a complex organic compound that combines a benzothiazole moiety with a pyrazine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The pyrazine carboxamide moiety is then introduced through a condensation reaction with a pyrazine derivative.
Reaction Conditions:
Temperature: Typically, reactions are carried out at elevated temperatures (80-120°C) to facilitate cyclization and condensation.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Acid or base catalysts may be used to enhance reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of great interest in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific combination of benzothiazole and pyrazine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-28-16-8-7-14(13-17(16)29-2)9-10-25-21(27)19-20(24-12-11-23-19)22-26-15-5-3-4-6-18(15)30-22/h3-8,11-13H,9-10H2,1-2H3,(H,25,27) |
InChI Key |
VJUXYRDJWRQAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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